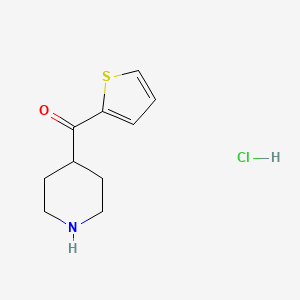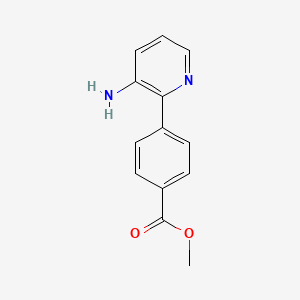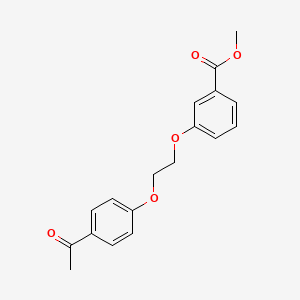
(9-FLUORENYL)TRIPHENYLPHOSPHONIUM BROMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9-FLUORENYL)TRIPHENYLPHOSPHONIUM BROMIDE: is a chemical compound with the molecular formula C31H24P.Br and a molecular weight of 507.4 g/mol . It is a phosphonium salt that features a fluorenyl group attached to a triphenylphosphonium moiety. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (9-FLUORENYL)TRIPHENYLPHOSPHONIUM BROMIDE typically involves the reaction of fluorene with triphenylphosphine in the presence of a brominating agent such as bromine or hydrogen bromide . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: (9-FLUORENYL)TRIPHENYLPHOSPHONIUM BROMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Nucleophiles like , , and can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives , while substitution reactions can produce a variety of phosphonium salts with different functional groups.
科学研究应用
Chemistry: In chemistry, (9-FLUORENYL)TRIPHENYLPHOSPHONIUM BROMIDE is used as a reagent in various organic synthesis reactions. It serves as a precursor for the synthesis of other phosphonium salts and is involved in catalysis and polymerization reactions.
Biology: In biological research, this compound is used to study cellular processes and biochemical pathways . It can be employed as a probe to investigate the role of phosphonium salts in cellular functions and to develop new biochemical assays .
Medicine: drug development . It is explored for its ability to interact with biological targets and its potential as a therapeutic agent .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials . It is also utilized in the development of new technologies and innovative products .
作用机制
The mechanism of action of (9-FLUORENYL)TRIPHENYLPHOSPHONIUM BROMIDE involves its interaction with molecular targets such as enzymes and receptors . The compound can modulate the activity of these targets by binding to specific sites and altering their function. This interaction can lead to changes in cellular signaling pathways and biochemical processes .
相似化合物的比较
- (9H-Fluoren-9-yl)triphenylphosphonium chloride
- (9H-Fluoren-9-yl)triphenylphosphonium iodide
- (9H-Fluoren-9-yl)triphenylphosphonium acetate
Uniqueness: (9-FLUORENYL)TRIPHENYLPHOSPHONIUM BROMIDE is unique due to its bromide ion , which imparts specific chemical properties and reactivity. Compared to its chloride and iodide counterparts, the bromide variant may exhibit different solubility , stability , and reactivity in various chemical reactions .
属性
CAS 编号 |
7253-07-8 |
|---|---|
分子式 |
C31H24P+ |
分子量 |
427.5 g/mol |
IUPAC 名称 |
9H-fluoren-9-yl(triphenyl)phosphanium |
InChI |
InChI=1S/C31H24P/c1-4-14-24(15-5-1)32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)31-29-22-12-10-20-27(29)28-21-11-13-23-30(28)31/h1-23,31H/q+1 |
InChI 键 |
RHQCZVBDCJPOMH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[P+](C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
规范 SMILES |
C1=CC=C(C=C1)[P+](C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=CC=C5)C6=CC=CC=C6 |
Key on ui other cas no. |
7253-07-8 |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethanone](/img/structure/B1369963.png)







![N-Methyl-(7-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylamine](/img/structure/B1369984.png)




